

Application of Copper(II) Tartrate in Analytical Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: *Copper(II) tartrate hydrate*

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Introduction

Copper(II) tartrate, a coordination complex of copper(II) ions and tartrate ligands, serves as a versatile and historically significant reagent in analytical chemistry. Its ability to participate in redox reactions and form diastereomeric complexes makes it valuable in both classical and modern analytical techniques. The most prominent application is its role as the key component in Fehling's solution for the determination of reducing sugars. More contemporary applications have emerged in the fields of electrochemical sensing and chiral separations, where the unique properties of the copper(II) tartrate complex are leveraged for high-sensitivity analysis and enantiomeric resolution.

These application notes provide detailed protocols and performance data for the key analytical uses of copper(II) tartrate, aimed at researchers and professionals in scientific and pharmaceutical fields.

Application 1: Quantitative Determination of Reducing Sugars using the Lane-Eynon Titration Method

The Lane-Eynon method is a classic titrimetric procedure for the quantification of reducing sugars, such as glucose, fructose, and lactose. This method relies on the reduction of the deep

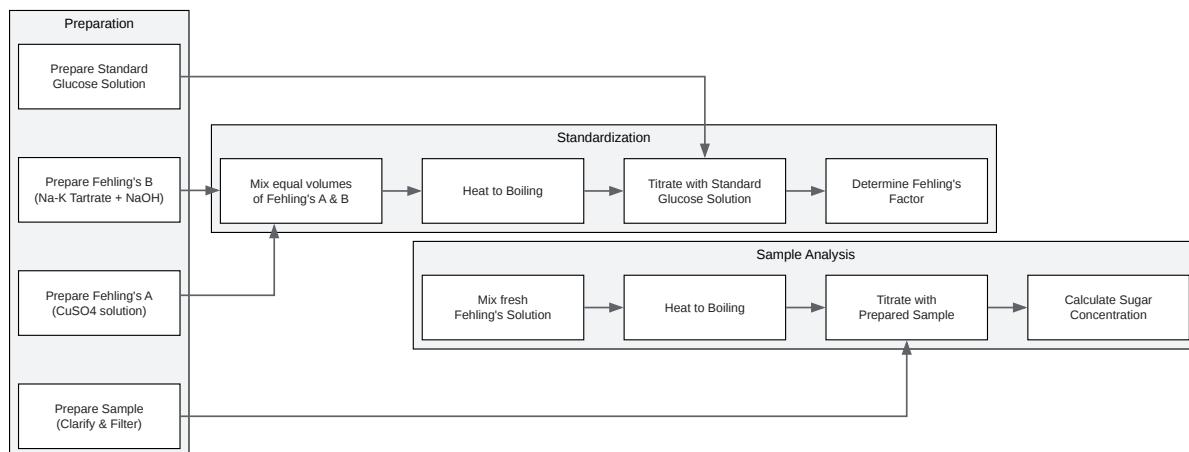
blue copper(II) tartrate complex (Fehling's solution) to a red precipitate of copper(I) oxide by the reducing sugar in a hot alkaline solution. The endpoint is detected by the disappearance of the blue color, often with the aid of an indicator like methylene blue.

Quantitative Data Presentation

The accuracy of the Lane-Eynon method is dependent on strict adherence to the standardized procedure. The "Fehling's Factor" is a critical parameter, representing the mass of a specific sugar (e.g., glucose) required to completely reduce a known volume of Fehling's solution.

Parameter	Value/Range	Notes
Analyte	Reducing Sugars (e.g., Glucose, Fructose, Lactose)	Method is not specific to a single sugar.
Principle	Redox Titration	Cu(II) is reduced to Cu(I).
Indicator	Methylene Blue (Internal)	Endpoint is the disappearance of the blue color.
Typical Sample	Fruit juices, honey, molasses, hydrolyzed starch	Requires sample preparation to remove interferences.
Titration Time	Should not exceed 3 minutes	To prevent auto-reduction of Fehling's solution. [1]

Experimental Workflow: Lane-Eynon Titration



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Workflow for the Lane-Eynon method.

Detailed Experimental Protocol: Lane-Eynon Method

1. Reagent Preparation:

- Fehling's Solution A: Dissolve 34.66 g of copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) in distilled water and make up the volume to 500 mL.[\[2\]](#)
- Fehling's Solution B: Dissolve 173 g of potassium sodium tartrate (Rochelle salt, $\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$) and 50 g of sodium hydroxide (NaOH) in distilled water and make up the volume to 500 mL.[\[2\]](#)[\[3\]](#)

- Standard Glucose Solution (0.5% w/v): Accurately weigh 0.5 g of anhydrous glucose and dissolve it in 100 mL of distilled water in a volumetric flask.
- Methylene Blue Indicator (1% w/v): Dissolve 1 g of methylene blue in 100 mL of distilled water.

2. Standardization of Fehling's Solution:

- Pipette 5.0 mL of Fehling's Solution A and 5.0 mL of Fehling's Solution B into a 250 mL conical flask. Add 40 mL of distilled water.
- Fill a burette with the standard glucose solution.
- Heat the Fehling's solution in the flask to boiling on a hot plate.
- While the solution is boiling, add the standard glucose solution from the burette rapidly until the blue color of the solution begins to fade.
- Add 2-3 drops of methylene blue indicator. The solution will turn blue again.
- Continue the titration by adding the glucose solution dropwise until the blue color completely disappears, leaving a brick-red precipitate of copper(I) oxide.
- Record the volume of glucose solution used (Titer value). Repeat the titration at least two more times to get concordant values.
- Calculate Fehling's Factor (mg of glucose per 10 mL of mixed Fehling's solution): Fehling's Factor (F) = (Volume of glucose used in mL) × (Concentration of glucose in mg/mL)

3. Titration of Unknown Sample:

- Prepare the sample solution. For sugary products, weigh a known amount, dissolve in water, and clarify using neutral lead acetate followed by potassium oxalate to remove coloring agents and other impurities. Filter and make up to a known volume.
- Perform a preliminary titration as described in the standardization step to determine the approximate volume of the sample solution required.

- Perform an accurate titration. Pipette 10 mL of mixed Fehling's solution into a flask, add a volume of the sample solution from the burette that is 1 mL less than the volume determined in the preliminary titration.
- Heat to boiling and complete the titration as in the standardization step.
- Calculate the concentration of reducing sugar in the sample: % Reducing Sugar (as glucose) $= (F \times \text{Dilution Factor} \times 100) / (\text{Titer of sample in mL} \times \text{Weight of sample in mg})$

Application 2: Non-Enzymatic Electrochemical Sensing of Glucose

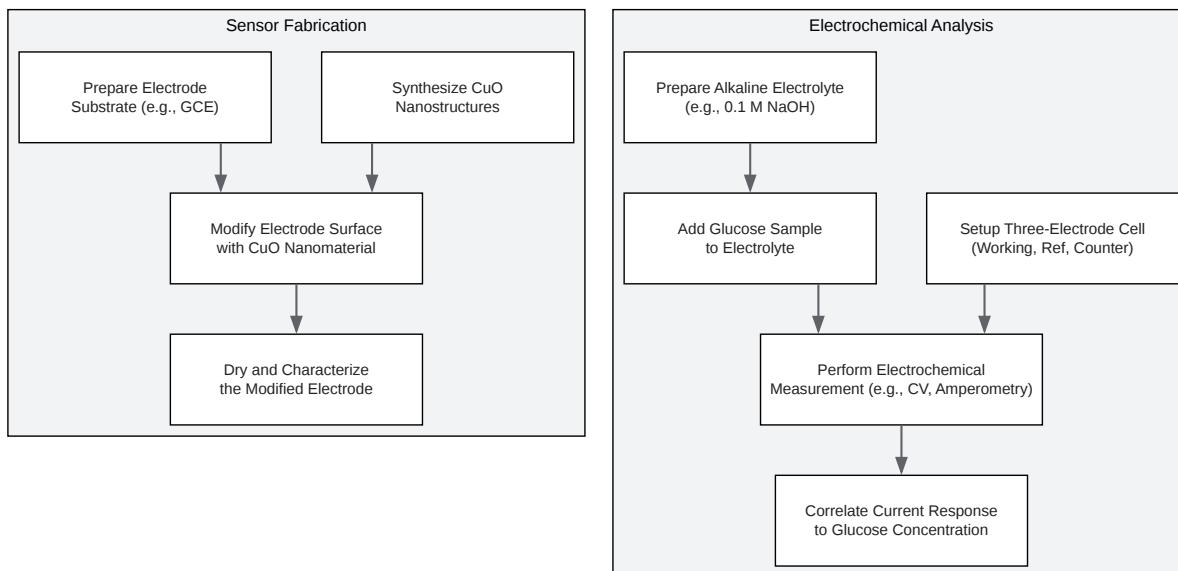
Copper and its oxides, often in the form of nanoparticles or nanostructures, are excellent catalysts for the electro-oxidation of glucose in alkaline media. This property is exploited to develop highly sensitive non-enzymatic glucose sensors, which offer advantages over enzyme-based sensors in terms of stability, cost, and resistance to environmental factors. The copper(II)/copper(III) redox couple is believed to be the active species that facilitates the oxidation of glucose.

Quantitative Data Presentation

The performance of non-enzymatic copper-based glucose sensors is evaluated based on their sensitivity, limit of detection (LOD), linear range, and response time.

Sensor Material	Linear Range (mM)	Limit of Detection (μM)	Sensitivity (μA mM ⁻¹ cm ⁻²)	Reference
CuO Nanoparticles/Graphene	0.0001 - 0.15	-	-	[4]
Cu ₂ O on Graphene Printed Electrode	0.1 - 1.0	52.7	182.9	[5]
Dendritic Copper on Graphite Film	0.025 - 2.7	0.68	23237	[5]
CuO Hollow Spheres	0.001 - 16.0	1.0	35.2	[4]
Copper-based Microfeathers	up to 20.0	-	1009	[6]
Au-CuO-rGO-MWCNTs	0.0001 - 0.01	0.1	61111	[7]

Experimental Workflow: Fabrication and Use of a CuO-based Sensor

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Fabrication and analysis workflow for a CuO sensor.

Detailed Experimental Protocol: Fabrication of a CuO Nanoparticle-Modified Electrode

This protocol describes a general method for fabricating a non-enzymatic glucose sensor by modifying a glassy carbon electrode (GCE) with copper oxide nanoparticles.

1. Materials and Reagents:

- Glassy Carbon Electrode (GCE)

- Copper(II) sulfate (CuSO_4) or Copper(II) acetate
- Sodium hydroxide (NaOH)
- Ascorbic acid (for reduction, if preparing Cu_2O)
- Nafion solution (5%)
- Alumina slurry (for polishing)
- 0.1 M NaOH solution (for electrochemical measurements)
- Glucose standards

2. Electrode Preparation and Modification:

- Polishing the GCE: Polish the bare GCE with 0.3 and 0.05 μm alumina slurry on a polishing pad for 5 minutes each.
- Cleaning: Sonicate the polished electrode in ethanol and deionized water for 5 minutes each to remove any residual alumina particles. Dry the electrode under a nitrogen stream.
- Synthesis of CuO Nanoparticles: CuO nanoparticles can be synthesized via various methods, such as hydrothermal synthesis or precipitation. A simple precipitation method involves adding a NaOH solution dropwise to a heated solution of a copper salt (e.g., copper acetate) under vigorous stirring to precipitate CuO.
- Electrode Modification:
 - Disperse a small amount (e.g., 1 mg) of the synthesized CuO nanoparticles in 1 mL of a water/ethanol solution containing 0.5% Nafion.
 - Sonicate the mixture for 30 minutes to form a homogeneous ink.
 - Drop-cast a small volume (e.g., 5 μL) of the CuO ink onto the cleaned GCE surface.
 - Allow the electrode to dry at room temperature.

3. Electrochemical Measurement of Glucose:

- Set up a standard three-electrode electrochemical cell containing 0.1 M NaOH as the supporting electrolyte. Use the fabricated CuO/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
- Record a cyclic voltammogram (CV) in the absence of glucose to observe the electrochemical behavior of the modified electrode.
- Add a known concentration of glucose to the electrolyte solution.
- Record the CV or amperometric response. An increase in the anodic peak current (typically around +0.3 to +0.6 V vs. Ag/AgCl) will be observed, corresponding to the electro-oxidation of glucose.
- Generate a calibration curve by plotting the current response versus the glucose concentration over the desired range.

Application 3: Chiral Separation by Ligand-Exchange Capillary Electrophoresis

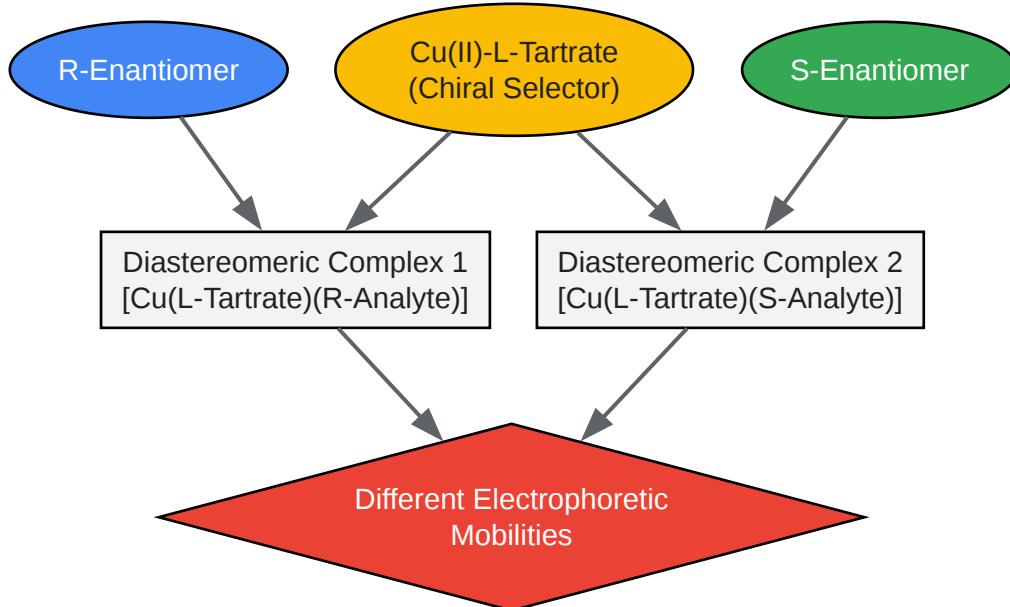
Copper(II) tartrate can be used as a chiral selector in capillary electrophoresis (CE) for the enantiomeric separation of racemic compounds, particularly those containing carboxyl and hydroxyl groups, such as malic acid. The principle relies on the formation of transient, diastereomeric ternary complexes between the copper(II)-L-tartrate complex and the enantiomers of the analyte. These diastereomeric complexes have different stabilities and/or electrophoretic mobilities, enabling their separation in an electric field.

Quantitative Data Presentation

The effectiveness of a chiral CE separation is measured by the resolution (R_s) between the enantiomer peaks.

Parameter	Condition	Result	Reference
Analyte	DL-Malic Acid	Baseline separation	[8]
Chiral Selector	Copper(II)-L-Tartrate	Forms diastereomeric complexes	[8]
Running Buffer	1 mM CuSO ₄ + 1 mM L-Tartrate	pH 5.1	[8]
Applied Voltage	-20 kV	-	[8]
Temperature	30 °C	-	[8]
Resolution (Rs)	~4.0	Excellent separation	[8]

Logical Diagram: Principle of Chiral Separation



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Principle of ligand-exchange chiral separation.

Detailed Experimental Protocol: Chiral Separation of Malic Acid

This protocol is adapted for the separation of D- and L-malic acid using a copper(II)-L-tartrate selector.

1. Reagents and Equipment:

- Capillary Electrophoresis (CE) system with a UV detector.
- Fused-silica capillary (e.g., 50 μm i.d., 375 μm o.d., ~50 cm total length).
- Copper(II) sulfate (CuSO_4).
- L-Tartaric acid.
- DL-Malic acid standard.
- Sodium hydroxide (NaOH) and hydrochloric acid (HCl) for pH adjustment.

2. Preparation of the Background Electrolyte (BGE):

- Prepare a 1 mM solution of CuSO_4 in deionized water.
- Prepare a 1 mM solution of L-tartaric acid in deionized water.
- Mix equal volumes of the CuSO_4 and L-tartaric acid solutions.
- Adjust the pH of the final mixture to 5.1 using dilute NaOH or HCl .
- Degas the BGE by sonication or vacuum filtration before use.

3. Capillary Conditioning:

- Before the first use, rinse the new capillary sequentially with 1.0 M NaOH (20 min), deionized water (10 min), and the BGE (20 min).
- Between runs, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (3 min) to ensure reproducible migration times.

4. Sample Preparation and Analysis:

- Dissolve the DL-malic acid standard in the BGE to a suitable concentration (e.g., 1 mg/mL).
- Introduce the sample into the capillary using hydrodynamic injection (e.g., 50 mbar for 5 seconds).
- Place the capillary ends into the BGE vials.
- Apply a voltage of -20 kV and maintain the capillary temperature at 30 °C.
- Monitor the separation at a suitable wavelength (e.g., 280 nm for direct detection of the complex).
- The two enantiomers of malic acid will be resolved as distinct peaks in the electropherogram.

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